AChE/BChE-IN-5
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Overview
Description
AChE/BChE-IN-5 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine, which plays a crucial role in neurotransmission. Inhibition of these enzymes is a promising therapeutic approach for treating neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-5 typically involves the quaternization of the quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups . The reaction conditions often include the use of organic solvents and catalysts to facilitate the quaternization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
AChE/BChE-IN-5 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
AChE/BChE-IN-5 has a wide range of scientific research applications, including:
Mechanism of Action
AChE/BChE-IN-5 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . The molecular targets include the ionic and esteratic sites of the enzymes, and the pathways involved are related to cholinergic neurotransmission .
Comparison with Similar Compounds
AChE/BChE-IN-5 is unique in its high selectivity and potency as an inhibitor of both acetylcholinesterase and butyrylcholinesterase. Similar compounds include:
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, similar to this compound.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic profiles .
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
[4-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-8-13(9-11-15)16(20)12-18-14-6-4-3-5-7-14/h8-11,14,16,18,20H,3-7,12H2,1-2H3 |
InChI Key |
LWKLYVICZGZBDR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C(CNC2CCCCC2)O |
Origin of Product |
United States |
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